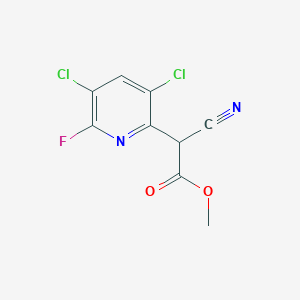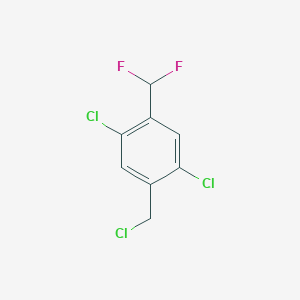![molecular formula C16H14F6O4 B6312059 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene CAS No. 1357628-17-1](/img/structure/B6312059.png)
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene (DTFB) is a new class of organic compound with potential applications in a wide range of fields. It has been found to have unique properties that make it suitable for use in various research studies and laboratory experiments.
Scientific Research Applications
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene has been found to have a variety of applications in scientific research. It has been used as a substrate for the synthesis of a range of compounds, including polymers, organometallic compounds, and pharmaceuticals. It has also been used as a reagent in organic synthesis reactions and as a catalyst in the synthesis of polymers. Additionally, it has been used in analytical chemistry to detect the presence of various compounds, such as amino acids and carbohydrates.
Mechanism of Action
The mechanism of action of 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene is not yet fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which enables it to interact with other molecules and cause certain reactions to occur. Additionally, it is believed that the compound can act as a catalyst in certain reactions, as it can facilitate the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound can interact with certain enzymes in the body and affect their activity, which could lead to changes in biochemical and physiological processes. Additionally, it has been found to have antimicrobial activity against certain bacteria, which could potentially be used to treat infections.
Advantages and Limitations for Lab Experiments
The main advantage of using 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene in laboratory experiments is its high reactivity, which makes it suitable for use in a variety of reactions. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, the compound is toxic and should be handled with care. Additionally, it is expensive and may not be suitable for large-scale experiments due to its high cost.
Future Directions
The potential future directions for the use of 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene are vast. It could be used to develop new pharmaceuticals, polymers, and organometallic compounds. Additionally, it could be used in analytical chemistry to detect the presence of certain compounds and in organic synthesis reactions. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as to develop new methods for synthesizing it.
Synthesis Methods
The synthesis of 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene involves the reaction of 2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl chloride (TFMB) with 1,3-diethoxy-1,3-butadiene (DEDB) in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in a solvent such as dichloromethane or toluene at a temperature of around 100 °C. The reaction proceeds in two steps: first, the TFMB reacts with the DEDB to form a diene intermediate; then, the base catalyzes the elimination of the chloride ion to form the desired product, this compound.
properties
IUPAC Name |
(2E)-3-ethoxy-2-(ethoxymethylidene)-1-[2,4,5-trifluoro-3-(trifluoromethoxy)phenyl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6O4/c1-4-24-7-10(8(3)25-5-2)14(23)9-6-11(17)13(19)15(12(9)18)26-16(20,21)22/h6-7H,3-5H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZKNKANRZFIK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=C)OCC)C(=O)C1=CC(=C(C(=C1F)OC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C(=C)OCC)/C(=O)C1=CC(=C(C(=C1F)OC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














